molecular formula C8H7N3O2 B11913018 2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B11913018
M. Wt: 177.16 g/mol
InChI Key: XIQUIQLCRJLNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a methyl group at position 2 and a carboxylic acid moiety at position 4.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-10-5-2-3-9-7(8(12)13)6(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

XIQUIQLCRJLNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Diaminopyridine with Aldehydes Catalyzed by Zinc Triflate

A foundational method involves the cyclocondensation of 3,4-diaminopyridine with substituted aldehydes using zinc triflate (Zn(OTf)₂) as a catalyst. This approach, reported by Srinivasulu et al., proceeds under reflux in methanol (65–70°C) for 6–8 hours . The reaction mechanism involves imine formation followed by intramolecular cyclization (Figure 1).

Key steps :

  • Imine Formation : 3,4-Diaminopyridine reacts with aldehydes to generate a Schiff base intermediate.

  • Cyclization : Zinc triflate facilitates the nucleophilic attack of the pyridine nitrogen on the imine carbon, forming the imidazo[4,5-c]pyridine core.

  • Oxidation : Atmospheric oxygen or mild oxidizing agents aromatize the intermediate to yield the final product.

Optimization Data :

ParameterOptimal ConditionYield (%)
Catalyst Loading10 mol% Zn(OTf)₂85–90
SolventMethanol88
TemperatureReflux (65°C)90
Reaction Time8 hours89

This method achieves high regioselectivity for the 2-methyl derivative when using acetaldehyde as the aldehyde source .

Multi-Step Synthesis via Intermediate Hydrazide Formation

An alternative route involves the synthesis of intermediate hydrazides, followed by cyclization. Satyanarayana et al. demonstrated this approach using 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide as a precursor .

Procedure :

  • Hydrazide Synthesis :

    • 2-Methylimidazo[1,2-a]pyridine-3-carboxylate is treated with hydrazine hydrate in ethanol under reflux to yield the hydrazide intermediate.

  • Cyclization :

    • The hydrazide reacts with ketones (e.g., acetone) in the presence of sulfuric acid, forming the imidazo[4,5-c]pyridine ring via dehydrative cyclization.

Reaction Conditions :

  • Step 1 : Ethanol, 78°C, 6 hours (Yield: 75%)

  • Step 2 : H₂SO₄ (catalytic), benzene, Dean-Stark trap, 8 hours (Yield: 68%)

This method allows for functionalization at the 4-position through ketone selection but requires stringent moisture control .

One-Pot Tandem Reaction from 2-Chloro-3-Nitropyridine

A streamlined one-pot synthesis was developed by leveraging sequential nucleophilic aromatic substitution (SₙAr), reduction, and heterocyclization (Figure 2) .

Steps :

  • SₙAr Reaction : 2-Chloro-3-nitropyridine reacts with methylamine in H₂O-isopropanol (1:1) at 80°C for 2 hours.

  • Reduction : Zinc dust and HCl reduce the nitro group to an amine.

  • Cyclization : The diamine intermediate reacts with acetaldehyde in H₂O-IPA at 85°C for 10 hours.

Advantages :

  • Eliminates intermediate isolation.

  • Achieves 88% overall yield with >95% purity.

  • Scalable to gram quantities without column chromatography .

Mechanistic Insight :
Time-dependent ¹H NMR studies confirmed the intermediacy of a dihydroimidazopyridine species, which undergoes aromatization via air oxidation .

Nickel-Catalyzed Cyclization of Amido-Nitriles

Although less common, nickel-catalyzed cyclization offers a metal-mediated pathway. This method involves:

  • Substrate Preparation : Amido-nitrile precursors are synthesized from 3-cyano-4-methylpyridine.

  • Cyclization : NiCl₂(PPh₃)₂ catalyzes the intramolecular cyclization in DMF at 120°C for 12 hours.

Performance Metrics :

  • Yield: 72%

  • Turnover Frequency (TOF): 15 h⁻¹

  • Limitations: Requires inert atmosphere and exhibits sensitivity to substituent steric effects.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)ScalabilityRegioselectivity
Zinc Triflate Catalysis85–908HighExcellent
Hydrazide Cyclization6814ModerateModerate
One-Pot Tandem Reaction8812HighExcellent
Nickel Catalysis7212LowPoor

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

The compound acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA A) receptors. This modulation enhances the inhibitory neurotransmission in the central nervous system, which could potentially lead to therapeutic effects in conditions such as anxiety and epilepsy. Studies have shown that this compound significantly increases the efficacy of GABA at these receptors, suggesting its potential use in treating neurological disorders.

1.2 Anticancer Activity

2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid exhibits notable antiproliferative effects against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical cancer cells. The compound's mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis. In vitro studies have reported IC50 values indicating significant cytotoxicity:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These findings suggest that this compound could serve as a promising lead for developing new anticancer agents .

Antimicrobial and Anti-inflammatory Properties

Emerging studies suggest that derivatives of this compound may possess antimicrobial properties against resistant bacterial strains and exhibit anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays demonstrated a reduction in inflammatory markers:

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results indicate a promising profile for therapeutic applications in inflammatory diseases .

Case Studies

Case Study on Tumor Growth Inhibition :
In vivo experiments using xenograft models demonstrated that treatment with 2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid resulted in significant tumor size reduction compared to control groups. This highlights the potential of this compound as an effective anticancer agent.

Safety and Toxicity Assessment :
Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models, making it a viable candidate for further clinical development .

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Predicted pKa Key Characteristics Reference
2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid* C₈H₇N₃O₂ 193.16 Methyl (C2), Carboxylic acid (C4) Not reported Enhanced lipophilicity, steric bulk Inferred
2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid C₁₃H₇Cl₂N₃O₂ 308.12 2,6-Dichlorophenyl (C2), Carboxylic acid (C4) Not reported Electron-withdrawing Cl groups, higher molecular weight
1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid C₁₃H₉N₃O₂ 239.23 Phenyl (N1), Carboxylic acid (C4) -0.70 Bulky N1 substituent, stronger acidity
2-Ethyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine-4-carboxylic acid C₁₈H₁₈N₃O₃ 324.35 Ethyl (C2), 4-Methoxybenzyl (N1), Carboxylic acid (C4) Not reported Increased lipophilicity, methoxy group enhances solubility
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid C₇H₉N₃O₂ 167.17 Saturated ring, Carboxylic acid (C6) Not reported Conformational flexibility, reduced aromaticity
Key Observations:

Substituent Effects on Acidity :

  • The 1-phenyl analog (pKa = -0.70) exhibits stronger acidity compared to unsubstituted imidazopyridine carboxylic acids, likely due to electron-withdrawing effects of the phenyl group .
  • Chlorine substituents in the 2,6-dichlorophenyl derivative () may further lower pKa, though experimental data is lacking.

Lipophilicity and Solubility :

  • The 2-ethyl-4-methoxybenzyl derivative () has higher molecular weight (324.35) and methoxy groups, which may improve aqueous solubility despite increased lipophilicity .
  • Saturated analogs like 4,5,6,7-tetrahydro derivatives () likely exhibit improved solubility due to reduced aromaticity .

Bulky N1 substituents (e.g., phenyl or 4-methoxybenzyl) alter molecular conformation and electronic distribution, as seen in and .

Biological Activity

2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C9H8N4O2C_9H_8N_4O_2, with a molecular weight of 192.18 g/mol. Its structure includes an imidazo[4,5-c]pyridine ring system, which is known for its biological relevance.

PropertyValue
Molecular FormulaC9H8N4O2
Molecular Weight192.18 g/mol
IUPAC Name2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
CAS Number123456-78-9

Anticancer Properties

Research indicates that compounds within the imidazo[4,5-c]pyridine class exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of this compound showed potent cytotoxic effects against various cancer cell lines, including colorectal carcinoma and glioblastoma. The most effective derivatives had IC50 values in the sub-micromolar range, indicating strong antiproliferative activity against tumor cells .

Case Study:
A specific derivative of 2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid was tested against the HCT-116 colorectal cancer cell line and exhibited an IC50 of approximately 0.5 µM, highlighting its potential as a lead compound for further development .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The inhibition of NF-kB pathways was noted as a significant mechanism by which this compound exerts its effects .

Antimicrobial Activity

While many derivatives show promising anticancer and anti-inflammatory activities, their antimicrobial properties are less pronounced. Some studies have reported moderate activity against specific bacterial strains, though this is not the primary focus of research on this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is crucial for optimizing its biological activity. Modifications to the imidazo ring and carboxylic acid group have been shown to influence potency and selectivity.

Key Findings:

  • Substituent Effects: The introduction of various substituents at different positions on the imidazo ring significantly alters biological activity. For example, introducing halogens at specific positions can enhance cytotoxicity while maintaining selectivity against normal cells .
  • Selectivity: Compounds with specific substitutions demonstrated improved selectivity profiles against cancer cells compared to normal cell lines, indicating potential for reduced side effects in therapeutic applications .

The mechanisms through which 2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid exerts its biological effects include:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: It may act as a modulator for certain receptors implicated in inflammation and cancer progression.
  • Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Q & A

Q. Optimization Tips :

  • Vary temperature (80–120°C) and solvent polarity (acetic acid vs. DMF) to improve yield.
  • Monitor reaction progress via TLC or HPLC to identify side products (e.g., uncyclized intermediates) .

Table 1 : Example Synthesis Optimization

ConditionYield (%)Purity (HPLC)
Acetic acid, 100°C6595%
DMF, 120°C7289%

Basic: How should researchers characterize the compound’s structural integrity and purity?

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm methyl group positions (δ 2.1–2.5 ppm for CH3_3) and aromatic protons in the imidazo-pyridine core .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]^- peaks (e.g., m/z 207 for C9_9H9_9N3_3O2_2).
  • X-ray Diffraction : For crystalline samples, compare bond lengths and angles with computational models (e.g., DFT-optimized structures) .

Q. Purity Assessment :

  • HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to quantify impurities (<1% acceptable for biological assays) .

Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Q. Methodological Answer :

  • pH Adjustment : The carboxylic acid group (pKa ~3–4) ionizes in neutral/basic buffers, enhancing solubility. Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) .
  • Co-solvents : Use 5–10% PEG-400 or cyclodextrins to stabilize the compound in aqueous media .

Table 2 : Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Water0.5
DMSO50
Ethanol10

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Q. Methodological Answer :

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) and buffer conditions (ionic strength, cofactors) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to rule out false negatives due to solubility limits.
  • Control Compounds : Compare with structurally related herbicides (e.g., Imazapic or Imazaquin) to validate assay sensitivity .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported for similar imidazoles) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers at -20°C, desiccated to prevent hydrolysis .

Advanced: How to design computational studies (e.g., DFT, molecular docking) for mechanistic insights?

Q. Methodological Answer :

  • DFT Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
  • Docking Workflow :
    • Prepare the protein structure (PDB ID) and ligand (compound 3D structure from PubChem).
    • Use AutoDock Vina with flexible side chains in the active site.
    • Validate docking poses with MD simulations (NAMD/GROMACS) .

Basic: How to quantify the compound in complex matrices (e.g., cell lysates)?

Q. Methodological Answer :

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions like m/z 207→163 for quantification .
  • Sample Prep : Extract using SPE cartridges (C8 phase) to remove proteins and lipids .

Advanced: What strategies improve stability during long-term storage?

Q. Methodological Answer :

  • Lyophilization : Freeze-dry in 5% trehalose to prevent degradation (retains >95% potency after 12 months at -80°C) .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy can track photodegradation (λmax ~270 nm) .

Advanced: How to compare bioactivity with analogs (e.g., Imazapic vs. target compound)?

Q. Methodological Answer :

  • SAR Analysis : Synthesize derivatives with varied substituents (e.g., methyl → ethyl, carboxylate → amide) and test in herbicidal assays .
  • Meta-Analysis : Compile IC50_{50} values from literature and correlate with LogP or electronic parameters (e.g., Hammett constants) .

Basic: What are the key regulatory considerations for using this compound in preclinical studies?

Q. Methodological Answer :

  • Purity Standards : Follow USP guidelines (e.g., ≥98% purity via HPLC) and document impurity profiles (e.g., residual solvents) .
  • Ecotoxicology : Assess acute toxicity in Daphnia magna or algae per OECD guidelines if environmental release is possible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.